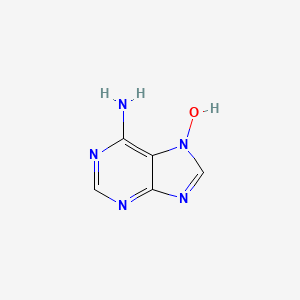![molecular formula C29H32N2O6 B13834150 (2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FMOC-D-DAB(DDE)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and a DDE (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(DDE)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The FMOC group is introduced using FMOC chloride in the presence of a base such as sodium carbonate. The DDE group is then introduced using DDE chloride under similar conditions .
Industrial Production Methods
In industrial settings, the synthesis of FMOC-D-DAB(DDE)-OH follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
FMOC-D-DAB(DDE)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using piperidine, while the DDE group can be removed using hydrazine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for FMOC removal, hydrazine for DDE removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where FMOC-D-DAB(DDE)-OH serves as a building block .
科学研究应用
FMOC-D-DAB(DDE)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
作用机制
The mechanism of action of FMOC-D-DAB(DDE)-OH involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. The DDE group provides additional protection and can be selectively removed under specific conditions .
相似化合物的比较
FMOC-D-DAB(DDE)-OH is unique due to its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. Similar compounds include:
FMOC-D-DAB-OH: Lacks the DDE group, offering less protection.
FMOC-DAP-OH: Contains a different amino acid, 2,3-diaminopropionic acid.
FMOC-ORN-OH: Contains ornithine, another amino acid with a similar structure.
These compounds differ in their protecting groups and the specific amino acids they contain, which can affect their reactivity and suitability for different applications .
属性
分子式 |
C29H32N2O6 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m1/s1 |
InChI 键 |
NFCIJFBWDXNMRV-XMMPIXPASA-N |
手性 SMILES |
CC1(CC(=O)C(=CCNCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
规范 SMILES |
CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)





![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
